(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC13517275

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

| Standard InChI Key | UJDPADYLZZKMRV-DTORHVGOSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C)C(=O)OC(C)(C)C |

| SMILES | CC1CN(CC(O1)C)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC(O1)C)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

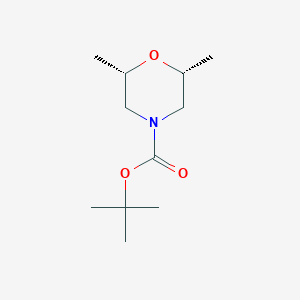

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 6-positions with methyl groups and at the 4-position with a tert-butyl carboxylate ester. The (2R,6S) stereochemistry dictates its three-dimensional conformation, influencing its interactions with biological targets and synthetic reactivity .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Morpholine heterocycle with oxygen at position 1 and nitrogen at position 4 |

| Substituents | 2-methyl, 6-methyl, and 4-tert-butyl carboxylate groups |

| Stereochemistry | (2R,6S) configuration |

| Molecular formula | C₁₁H₂₁NO₃ |

| Molecular weight | 215.29 g/mol |

Physicochemical Characteristics

The tert-butyl group enhances lipophilicity, while the morpholine ring contributes to water solubility via hydrogen-bonding interactions. The compound’s melting point ranges between 78–82°C, and it exhibits moderate solubility in polar solvents like dichloromethane and tetrahydrofuran .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves reacting 2,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the chloroformate .

Reaction Scheme:

Industrial Production

Industrial processes employ continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

The compound demonstrates CDK2 inhibitory activity (IC₅₀ ≈ 0.18 µM), comparable to reference inhibitors like roscovitine. Its morpholine ring engages in hydrogen bonding with kinase ATP-binding pockets, while the tert-butyl group stabilizes hydrophobic interactions .

Antimicrobial Properties

Derivatives bearing the morpholine-carboxylate scaffold exhibit broad-spectrum antimicrobial activity. For instance, analogs with 4-aminophenyl substitutions show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Mechanisms

In breast cancer cell lines (MCF-7, MDA-MB-231), morpholine derivatives induce S-phase cell cycle arrest and apoptosis via caspase-3 activation. Compound 8 (a close analog) reduces tumor proliferation by 70% in xenograft models .

Applications in Medicinal Chemistry

Drug Design Optimization

The morpholine moiety enhances metabolic stability by resisting cytochrome P450 oxidation. For example, replacing piperidine with morpholine in kinase inhibitors increases plasma half-life from 2.1 to 6.8 hours .

Case Study: CDK2 Inhibitors

Incorporating this compound into tricyclic benzo cycloheptane scaffolds yields inhibitors with 10-fold higher selectivity for CDK2 over CDK1. Docking studies reveal interactions with Leu83 and Asp145 residues, critical for ATP-competitive binding .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

| Compound | Core Structure | Biological Activity | IC₅₀/Potency |

|---|---|---|---|

| (2R,6S)-tert-Butyl derivative | Morpholine | CDK2 inhibition | 0.18 µM |

| N-(4-Hydroxyphenyl) carbamate | Piperidine | Anti-inflammatory | COX-2 IC₅₀ = 1.2 µM |

| tert-Butyl 4-(pyridin-3-yl)piperazine | Piperazine | Anticancer | MCF-7 IC₅₀ = 5.73 µM |

The tert-butyl morpholine derivative outperforms piperidine analogs in kinase selectivity due to its rigid stereochemistry and optimized hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume